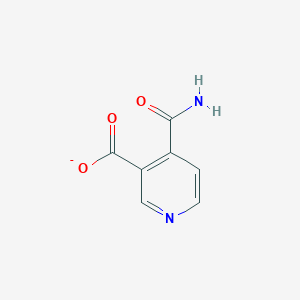

4-Carbamoylnicotinic acid

Description

Properties

IUPAC Name |

4-carbamoylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)4-1-2-9-3-5(4)7(11)12/h1-3H,(H2,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXXPJODVNKSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24202-75-3 | |

| Record name | 4-(Aminocarbonyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24202-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The reaction proceeds via the nucleophilic attack of the aminonitrile’s amino group on the electrophilic carbonyl carbon of the anhydride. This step forms a tetrahedral intermediate, which subsequently collapses to release acetic acid and generate the 2-carbamoyl product. Critical to this process is the use of 4-picoline as a co-solvent, which stabilizes the intermediate and enhances reaction kinetics.

Patented protocols specify a molar ratio of 1.0–1.5 equivalents of aminonitrile (e.g., 2-amino-2,3-dimethylbutyronitrile) to 1.0 equivalent of anhydride. Excess aminonitrile ensures complete conversion, while temperatures maintained at 8–12°C minimize side reactions. For instance, Example 4 of IE57988B1 reports an 88.9% yield when 0.11 mol of aminonitrile reacts with 0.10 mol of anhydride in 4-picoline and toluene.

Solvent Systems and Their Role in Yield Optimization

The choice of solvent profoundly impacts reaction efficiency. A blend of 4-picoline and toluene (6–10 equivalents of 4-picoline relative to anhydride) emerged as optimal, with 4-picoline acting as both a base and co-solvent. Table 1 summarizes the effect of 4-picoline stoichiometry on yield:

Table 1: Impact of 4-Picoline Equivalents on 2-Carbamoylnicotinic Acid Yield

| 4-Picoline (Equivalents) | Yield (%) |

|---|---|

| 4.4 | 70.5 |

| 6.4 | 83.8 |

| 8.0 | 88.0 |

| 10.0 | 88.4 |

Higher 4-picoline concentrations (>8 equivalents) improve yield by stabilizing reactive intermediates and mitigating side-product formation. Additionally, toluene aids in temperature control, preventing exothermic runaway during anhydride dissolution.

Downstream Processing: Isolation and Purification Strategies

Post-reaction workup involves extracting the product into an aqueous alkaline phase, followed by acidification to precipitate the target compound.

Alkaline Extraction and Oxidative Treatment

The reaction mixture is diluted with toluene and extracted using aqueous sodium hydroxide (25–50% w/w). Subsequent washing with toluene removes residual organic impurities. A portion of the aqueous phase undergoes oxidative treatment with hydrogen peroxide (3.7 equivalents) at 65–70°C, converting byproducts into water-soluble species. For example, EP0144595B1 details a protocol where treatment with H₂O₂ and NaOH at 65–70°C for one hour increases product purity to >95%.

Acidification and Crystallization

The purified aqueous solution is acidified to pH 1.5 using concentrated sulfuric acid, precipitating 2-carbamoylnicotinic acid. Filtration and drying yield a crystalline solid with minimal impurities. Patent data indicate isolated yields of 84.1–88.9% after these steps.

Synthesis of 2-(4-Isopropyl-4-Methyl-5-Oxo-2-Imidazolin-2-yl)Nicotinic Acid

2-Carbamoylnicotinic acid serves as a precursor for herbicidal imidazolinones. Oxidative cyclization with hydrogen peroxide in basic media facilitates this transformation.

Reaction Conditions and Mechanistic Insights

Heating the sodium salt of 2-carbamoylnicotinic acid with H₂O₂ (50% w/w) at 70°C induces cyclization, forming the imidazolinone ring. The reaction proceeds via peroxide-mediated dehydrogenation, followed by intramolecular nucleophilic attack. Example 7 of IE57988B1 reports a 92% conversion rate after two hours at 70°C.

Comparative Analysis of Synthetic Routes

While the anhydride-aminonitrile method dominates industrial production, alternative pathways exist:

Direct Carbamoylation of Nicotinic Acid

Though less common, direct carbamoylation using phosgene or carbamoyl chlorides has been explored. However, this route suffers from lower yields (50–60%) and hazardous reagent handling, limiting its practicality.

Enzymatic Approaches

Recent studies suggest lipase-catalyzed amidations in non-aqueous media, but scalability and enzyme stability remain challenges.

Industrial-Scale Considerations and Process Optimization

Key parameters for large-scale production include:

-

Temperature Control : Maintaining 8–12°C during anhydride-aminonitrile addition prevents exothermic decomposition.

-

Solvent Recovery : Distillation reclaims >90% of 4-picoline and toluene, reducing costs.

-

Waste Management : Alkaline washes neutralize acetic acid byproducts, ensuring compliance with environmental regulations .

Chemical Reactions Analysis

Types of Reactions: 4-Carbamoylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-nitronicotinic acid.

Reduction: It can be reduced to form 4-aminonicotinic acid.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or nitric acid as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

Substitution: Various nucleophiles such as amines or alcohols under basic conditions

Major Products:

Scientific Research Applications

Pharmacological Applications

4-Carbamoylnicotinic acid has been investigated for its role in treating various medical conditions. Its primary applications include:

- Peripheral Circulation Disorders : Research indicates that derivatives of nicotinic acid, including this compound, can improve peripheral circulation. This is particularly beneficial for patients suffering from conditions such as Raynaud's disease and Burgers disease. Clinical trials have shown that patients treated with these compounds experienced significant improvements in symptoms without the side effects commonly associated with traditional nicotinic acid treatments, such as facial flushing .

- Cholesterol Management : Nicotinic acid and its derivatives are known to lower cholesterol levels effectively. Studies have demonstrated that this compound can reduce low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol, making it a valuable agent in managing dyslipidemia .

- Antidiabetic Effects : Preliminary studies suggest that this compound may enhance insulin sensitivity and glucose metabolism, indicating potential applications in diabetes management. The compound's ability to modulate metabolic pathways could lead to novel treatments for type 2 diabetes .

Biochemical Research

In biochemical research, this compound serves as a significant tool due to its structural similarities to other important biomolecules:

- Metabolic Pathway Studies : As a nicotinic acid derivative, it is utilized in studies examining metabolic pathways involving vitamin B complex compounds. Its effects on enzyme activity related to lipid metabolism have been documented, providing insights into its role in metabolic disorders .

- Mass Spectrometry Applications : The compound can be used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying nicotinic acid levels in biological samples. This application is crucial for pharmacokinetic studies and monitoring therapeutic efficacy .

Case Studies

Several case studies illustrate the practical applications of this compound in clinical settings:

Mechanism of Action

The mechanism of action of 4-carbamoylnicotinic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 4-carbamoylnicotinic acid with structurally related nicotinic acid derivatives:

Key Insights

Substituent Effects on Bioactivity: The methoxy and trifluoromethyl groups in the nicotinamide derivative enhance lipophilicity and receptor binding, making it a potent agonist . Halogenated analogs (e.g., bromo derivatives) are valuable intermediates for Suzuki-Miyaura cross-coupling reactions, enabling diversification of nicotinic acid scaffolds .

Synthetic Challenges: Thermal coupling of amides and isocyanates (used for methoxy-trifluoromethyl nicotinamide) risks substituent migration, requiring careful optimization . N-oxide intermediates are critical for introducing amino groups in fluorinated derivatives, as direct amination is sterically hindered .

Functional Group Trade-offs: 4-Aminonicotinic acid (from ) replaces the carbamoyl with an amino group (-NH₂), increasing basicity but reducing hydrolytic stability compared to the carbamoyl analog. Carbamoyl vs. Ester Groups: Carbamoyl derivatives (e.g., this compound) are less prone to hydrolysis than esters, making them preferable for stable prodrug designs.

Biological Activity

4-Carbamoylnicotinic acid (4-CNA) is a derivative of nicotinic acid that has gained attention for its potential biological activities, particularly in relation to its interactions with various biological pathways. This article provides a comprehensive overview of the biological activity of 4-CNA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-CNA is characterized by the presence of a carbamoyl group attached to the pyridine ring of nicotinic acid. This structural modification enhances its solubility and bioavailability compared to other derivatives. The molecular formula for 4-CNA is C_7H_8N_2O_2, and it has a molecular weight of approximately 168.15 g/mol.

Adenosine Receptor Interaction

Research has demonstrated that 4-CNA exhibits significant activity as an antagonist at the human A3 adenosine receptor. In functional assays, it showed an IC50 value of 0.7 ± 0.06 nM, indicating high potency in inhibiting cyclic AMP production induced by agonists like Cl-IB-MECA in CHO cells stably expressing the A3 receptor . This interaction is crucial as adenosine receptors are involved in various physiological processes, including inflammation and neuroprotection.

Pharmacological Applications

4-CNA's properties make it a candidate for various pharmacological applications:

- Anti-inflammatory : Given its antagonistic effects on adenosine receptors, 4-CNA may play a role in modulating inflammatory responses.

- Neuroprotective agent : Its potential to influence NAD+ metabolism suggests applications in neuroprotection.

- Migraine treatment : As indicated by related compounds, there is ongoing research into its efficacy as a migraine treatment through modulation of TRPM8 channels .

Study on Adenosine Receptor Antagonism

In a study evaluating the selectivity and potency of various compounds at the A3 receptor, 4-CNA was highlighted for its superior binding affinity compared to other tested derivatives. This study utilized Schild analysis to assess the antagonistic effects and confirmed that 4-CNA could serve as a lead compound for further development in treating conditions related to adenosine signaling dysregulation .

Neuroprotective Potential

A case study involving animal models demonstrated that enhancing NAD+ levels through dietary supplementation could significantly reduce oxidative damage in brain tissues. While 4-CNA was not directly tested, its role as a potential NAD+ precursor suggests similar protective effects could be explored .

Summary Table of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing 4-Carbamoylnicotinic acid with high yield and purity?

To optimize synthesis, researchers should consider:

- Stepwise functionalization : Introducing the carbamoyl group to nicotinic acid derivatives via nucleophilic substitution or coupling reactions, ensuring precise stoichiometric control to avoid side products.

- Catalyst selection : Testing palladium-based catalysts or organocatalysts to enhance reaction efficiency, as seen in analogous carbamic acid syntheses .

- Purification protocols : Employing recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with gradient elution) to isolate the compound. Monitor purity via HPLC or TLC .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

- Spectroscopy :

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography : For definitive structural elucidation, though this requires high-purity crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data regarding the reactivity of this compound under varying pH conditions?

- Systematic pH titration : Measure reaction kinetics at incremental pH levels (e.g., 2–12) to identify optimal reactivity windows.

- Statistical validation : Use mixed-effects models to account for clustered data (e.g., repeated measurements) and apply multiple imputation for missing data points .

- Cross-validation : Compare results with computational simulations (e.g., DFT calculations of protonation states) to reconcile discrepancies .

Q. What computational approaches are suitable for modeling the interactions of this compound with biological targets?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., nicotinate phosphoribosyltransferase).

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over nanoseconds to assess stability and conformational changes.

- QSAR modeling : Corrogate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity data to design analogs .

Q. How does the carbamoyl group influence the physicochemical properties and biological activity of nicotinic acid derivatives?

- Physicochemical impact : The carbamoyl group increases hydrophilicity (logP reduction) and hydrogen-bonding capacity, altering solubility and bioavailability.

- Biological activity : Enhances binding to amidase enzymes or metal-containing active sites, as observed in carbamoyl-substituted analogs .

- Experimental validation : Compare IC values of this compound with non-substituted nicotinic acid in enzyme inhibition assays .

Methodological and Data Management Questions

Q. How should researchers manage and archive data for this compound studies to comply with FAIR principles?

- Data repositories : Use platforms like RADAR4Chem or Chemotion ELN for raw spectral data (NMR, MS) and crystallographic files .

- Metadata standards : Include synthesis conditions (temperature, catalysts), analytical instrument parameters, and statistical codes.

- Collaborative annotation : Engage domain experts to validate datasets and resolve ambiguities, as recommended by NFDI4Chem guidelines .

Q. What strategies can mitigate biases in biological assays involving this compound?

- Blinded experiments : Randomize sample processing and analysis to reduce observer bias.

- Positive/negative controls : Include nicotinamide or isonicotinic acid as benchmarks.

- Replication : Perform triplicate assays across independent labs, using standardized protocols (e.g., OECD guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.